molecular formula C12H24O B013410 (E)-Dodec-3-en-1-ol CAS No. 68900-87-8

(E)-Dodec-3-en-1-ol

Cat. No. B013410
CAS RN: 68900-87-8
M. Wt: 184.32 g/mol
InChI Key: BDGQTWOHKASHQU-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Dodec-3-en-1-ol, also known as pheromone Z9-12:OH, is a natural compound that is found in the cuticular hydrocarbons of many insects. It is a sex pheromone that plays a crucial role in the communication and mating behavior of insects. The compound has been extensively studied for its synthesis, mechanism of action, and biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of (E)-Dodec-3-en-1-ol is not fully understood, but it is believed to act as a (E)-Dodec-3-en-1-ol that triggers a response in the olfactory system of insects. The compound is detected by specialized receptor cells in the antennae of insects, which then send signals to the brain to initiate a behavioral response.

Biochemical And Physiological Effects

(E)-Dodec-3-en-1-ol has been shown to have a variety of biochemical and physiological effects on insects. It can affect the behavior of insects, such as attracting or repelling them, and can also affect their reproductive physiology. The compound has been shown to affect the levels of certain hormones, such as juvenile hormone and ecdysone, which play a crucial role in insect development and reproduction.

Advantages And Limitations For Lab Experiments

The use of (E)-Dodec-3-en-1-ol in laboratory experiments has several advantages. It is a natural compound that is readily available and easy to synthesize. It is also highly specific to certain insect species, which makes it a useful tool for studying the behavior and communication of these insects. However, there are also limitations to its use. The compound is volatile and can degrade quickly, which can affect the results of experiments. It is also difficult to control the concentration and release rate of the compound, which can make it challenging to use in certain experimental setups.

Future Directions

There are several future directions for research on (E)-Dodec-3-en-1-ol. One area of research is the development of more efficient and effective methods for synthesizing the compound. Another area of research is the development of new applications for the compound, such as in the development of new insect repellents or attractants. Additionally, further research is needed to fully understand the mechanism of action of (E)-Dodec-3-en-1-ol and its effects on insect behavior and physiology.

Synthesis Methods

(E)-Dodec-3-en-1-ol can be synthesized in the laboratory by using various methods. One of the most commonly used methods is the Wittig reaction, which involves the reaction of an aldehyde with a phosphonium ylide. Another method is the reduction of the corresponding alkene using a reducing agent such as lithium aluminum hydride. The synthesis of (E)-Dodec-3-en-1-ol is important for its use in scientific research.

Scientific Research Applications

(E)-Dodec-3-en-1-ol has been extensively studied for its applications in scientific research. It is used as a tool to study the behavior and communication of insects, particularly in the context of mating behavior. The compound is used to attract insects to traps, which can be used for monitoring and controlling insect populations. It is also used in the development of insect repellents and attractants.

properties

CAS RN

68900-87-8

Product Name

(E)-Dodec-3-en-1-ol

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

(E)-dodec-3-en-1-ol

InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9-10,13H,2-8,11-12H2,1H3/b10-9+

InChI Key

BDGQTWOHKASHQU-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCO

SMILES

CCCCCCCCC=CCCO

Canonical SMILES

CCCCCCCCC=CCCO

Other CAS RN

68900-87-8

synonyms

(E)-dodec-3-en-1-ol; E3-12:OH; 

Origin of Product

United States

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